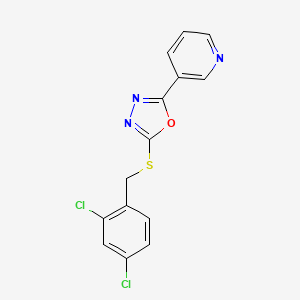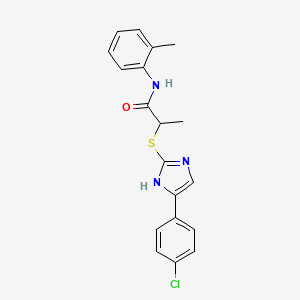
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide is a complex organic compound that features a chlorophenyl group, an imidazole ring, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide typically involves multi-step organic reactions. One common approach is the formation of the imidazole ring followed by the introduction of the chlorophenyl group and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
科学的研究の応用
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the chlorophenyl group may enhance binding affinity. The thioether linkage can influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- 2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
- 2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
Uniqueness
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical and biological properties
特性
分子式 |
C19H18ClN3OS |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-5-3-4-6-16(12)22-18(24)13(2)25-19-21-11-17(23-19)14-7-9-15(20)10-8-14/h3-11,13H,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
BIZNPLOUZDBIPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C(C)SC2=NC=C(N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



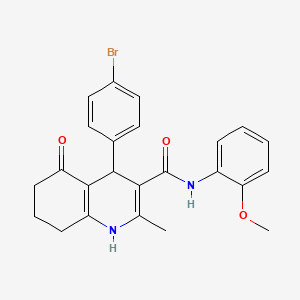
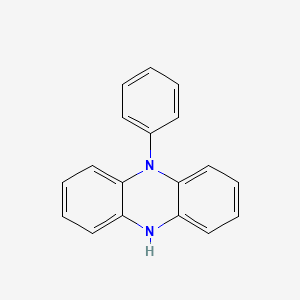

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
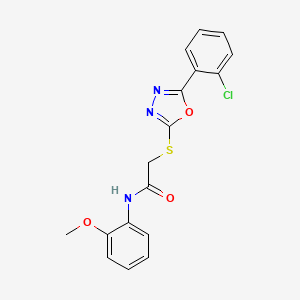

![3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B11773451.png)
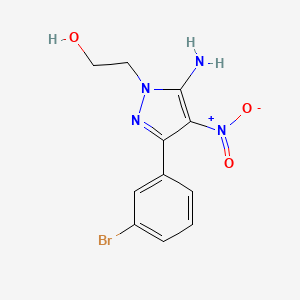
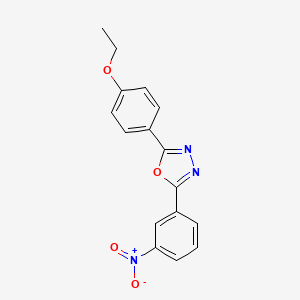


![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
